1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid
CAS No.: 47555-10-2
Cat. No.: VC17323735
Molecular Formula: C23H41NO3
Molecular Weight: 379.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 47555-10-2 |
|---|---|
| Molecular Formula | C23H41NO3 |
| Molecular Weight | 379.6 g/mol |
| IUPAC Name | 1-[(E)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C23H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23(26)27)19-22(24)25/h9-10,21H,2-8,11-20H2,1H3,(H,26,27)/b10-9+ |
| Standard InChI Key | OLRBXRSNJFXWTD-MDZDMXLPSA-N |
| Isomeric SMILES | CCCCCCCC/C=C/CCCCCCCCN1CC(CC1=O)C(=O)O |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCCN1CC(CC1=O)C(=O)O |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The compound’s IUPAC name, 1-[(E)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxylic acid, reflects its stereochemistry and functional groups . The E configuration of the octadec-9-enyl group indicates a trans orientation of substituents around the double bond. Alternative nomenclature includes 3-pyrrolidinecarboxylic acid, 1-(9-octadecenyl)-5-oxo-, as listed in the Chemical Abstracts Service (CAS) registry .
Molecular Formula and Weight
The molecular formula C₂₃H₄₁NO₃ corresponds to a molar mass of 379.6 g/mol, consistent across PubChem, ChemBK, and LookChem . Minor discrepancies in reported values (e.g., 379.583 vs. 379.6 g/mol) arise from rounding conventions in computational tools like PubChem’s molecular weight calculator .
Identifiers and Synonyms
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 47555-10-2 | |
| EINECS Number | 256-321-3 | |
| SMILES | CCCCCCCC/C=C/CCCCCCCCN1CC(CC1=O)C(=O)O | |
| InChIKey | OLRBXRSNJFXWTD-MDZDMXLPSA-N |
Synonyms include 1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid, SCHEMBL1360713, and EINECS 256-321-3 . The (Z)-isomer (CAS 94108-41-5) is a distinct stereoisomer with a cis double bond configuration .
Structural Analysis
2D and 3D Features
The compound’s 2D structure comprises a pyrrolidine ring substituted at the 1-position with an octadec-9-enyl chain and at the 3-position with a carboxylic acid group. The 5-oxo group introduces a ketone functionality, creating a γ-lactam motif .
Key structural parameters:
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Rotatable bonds: 17, enabling significant conformational flexibility .
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Topological Polar Surface Area (TPSA): 57.6 Ų, indicative of moderate polarity .
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Hydrogen bond donors/acceptors: 1 donor (carboxylic acid) and 3 acceptors (ketone, carboxylic acid, amide) .
3D conformer generation is computationally challenging due to the compound’s flexibility, as noted in PubChem’s 3D status .
Stereochemical Considerations
The octadec-9-enyl chain’s E configuration minimizes steric hindrance between the alkyl substituents . The pyrrolidine ring’s undefined stereocenter at position 3 introduces potential for racemic mixtures unless resolved synthetically .
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically involves:
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Condensation: Reaction of pyrrolidine-3-carboxylic acid derivatives with (E)-octadec-9-enyl halides or alcohols.
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Oxidation: Introduction of the 5-oxo group via ketone formation, often using oxidizing agents like Jones reagent.
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Purification: Chromatographic methods to isolate the final product from stereoisomeric byproducts.
Patent literature highlights challenges in achieving high enantiomeric purity, necessitating asymmetric catalysis or chiral resolution techniques.
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Source |
|---|---|---|
| Density | 0.988 g/cm³ | |
| Boiling Point | 546.1°C at 760 mmHg | |
| Flash Point | 284.1°C | |
| LogP (Partition Coeff.) | 5.89–6.9 |
The high LogP value reflects strong lipophilicity, suggesting preferential solubility in nonpolar solvents like hexane or chloroform .
Spectroscopic Characteristics
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Mass Spectrometry: Exact mass = 379.30864 Da; molecular ion [M+H]⁺ observed at m/z 380.3 .
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Infrared Spectroscopy: Peaks at ~1700 cm⁻¹ (carboxylic acid C=O), ~1650 cm⁻¹ (amide C=O), and ~720 cm⁻¹ (alkene C-H bend).
Biological and Industrial Applications
Hypothesized Pharmacological Activity
Pyrrolidine derivatives exhibit antimicrobial, antiviral, and anticancer properties in preclinical studies. The octadec-9-enyl chain may enhance cell membrane permeability, potentiating interactions with intracellular targets.
Industrial Uses
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